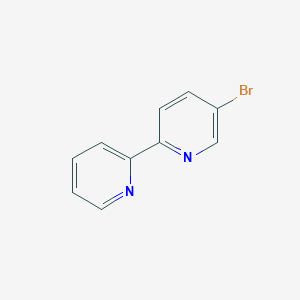

5-Bromo-2,2'-bipyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJPULCSDFBFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447305 | |

| Record name | 5-BROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-19-8 | |

| Record name | 5-Bromo-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2,2'-bipyridine: A Technical Guide for Researchers

CAS Number: 15862-19-8

This technical guide provides an in-depth overview of 5-Bromo-2,2'-bipyridine, a key building block in coordination chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, particularly in the formation of biologically active metal complexes.

Core Properties of this compound

This compound is a substituted heterocyclic aromatic compound. The presence of the bromine atom and the bipyridyl structure makes it a versatile precursor for the synthesis of more complex molecules through various cross-coupling reactions.[1] It typically appears as a white to light yellow or almost white crystalline solid or powder.[2][3]

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| CAS Number | 15862-19-8[4] |

| Molecular Formula | C₁₀H₇BrN₂[4] |

| Linear Formula | C₁₀H₇BrN₂[4] |

| Synonyms | 5-Bromo-2,2'-bipyridyl, 2-(2-Pyridyl)-5-bromopyridine, 3-Bromo-6-(2-pyridyl)pyridine[2][3] |

| Property | Value |

| Molecular Weight | 235.08 g/mol |

| Appearance | White to Almost white powder to crystal[2][5] |

| Melting Point | 74.0 to 78.0 °C[2] |

| Boiling Point | 322.4 ± 27.0 °C at 760 mmHg[6] |

| pKa | 3.55 ± 0.22 (Predicted)[5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane[3] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods, with Stille coupling and direct bromination being the most common.

Synthesis via Stille Coupling

The Stille coupling reaction provides a reliable method for the synthesis of this compound.[7] This method involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide.

Reaction: Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine.[7]

Reagents and Materials:

-

2,5-dibromopyridine

-

2-trimethylstannylpyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene (B28343) or other suitable solvent

-

Standard glassware for inert atmosphere reactions (Schlenk line)

-

Magnetic stirrer and heating mantle

-

Chromatography supplies for purification

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-dibromopyridine in anhydrous toluene.

-

Add 2-trimethylstannylpyridine to the solution.

-

Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Separate the organic layer from the aqueous layer in a separatory funnel.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Synthesis via Direct Bromination

Direct bromination of 2,2'-bipyridine (B1663995) is another synthetic route. This method can sometimes lead to the formation of both mono- and di-brominated products, requiring careful control of reaction conditions and purification to isolate the desired this compound.[2][8] In some procedures, this compound is a minor product in the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527).[2]

Reaction: Bromination of 2,2'-bipyridine.

Reagents and Materials:

-

2,2'-bipyridine

-

Bromine (Br₂)

-

Appropriate solvent (e.g., a mixture of oleum (B3057394) and sulfuric acid)

-

Ice bath

-

Standard reaction glassware

-

Neutralizing agent (e.g., sodium hydroxide (B78521) solution)

-

Extraction solvent (e.g., dichloromethane)

Procedure:

-

Prepare the brominating mixture, for example, by dissolving bromine in a mixture of oleum and sulfuric acid, while cooling in an ice bath.

-

Slowly add 2,2'-bipyridine to the cooled brominating mixture with constant stirring.

-

Allow the reaction to proceed at a controlled temperature, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as a concentrated sodium hydroxide solution, while keeping the mixture cool.

-

Extract the product with an organic solvent like dichloromethane.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to separate this compound from unreacted starting material and di-brominated byproducts.

Applications in the Synthesis of Biologically Active Metal Complexes

While this compound itself is not typically a signaling molecule, it serves as a crucial ligand in the synthesis of metal complexes with significant biological activities, including antimicrobial and antioxidant properties.[9][10] The workflow for developing such complexes is outlined below.

The logical flow for the application of this compound in creating novel therapeutic agents is depicted in the diagram above. The process begins with the synthesis of a metal complex, followed by rigorous biological testing to ascertain its efficacy.

Synthesis of a Hypothetical Zinc(II) Complex

This protocol outlines the synthesis of a hypothetical zinc(II) complex using this compound as a ligand, which could then be tested for biological activity.

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or methanol.

-

In a separate flask, dissolve an equimolar amount of a zinc(II) salt (e.g., zinc chloride) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

-

The reaction mixture may be heated to reflux for several hours to ensure complete complex formation.

-

Allow the solution to cool, which may induce the precipitation of the complex.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The structure and purity of the synthesized complex should be confirmed by techniques such as X-ray crystallography, NMR spectroscopy, mass spectrometry, and elemental analysis.

Biological Evaluation

The synthesized metal complexes can be screened for a variety of biological activities.

-

Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the complex can be determined against a panel of pathogenic bacteria and fungi to assess its antimicrobial potency.[9]

-

Antioxidant Activity: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be employed to evaluate the antioxidant capacity of the complex.[10]

The functionalization of this compound and its subsequent use as a ligand in metal complexes opens up a vast area of research in the development of new therapeutic agents and functional materials.

References

- 1. Inorganic chemical biology and metal complexes in cells: from the design of cellular models to evaluate antioxidant activity to the characterization of metal complexes in cells [comptes-rendus.academie-sciences.fr]

- 2. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2,2'-bipyridine, a key building block in the development of novel pharmaceuticals and functional materials. This document details established synthetic protocols, including Stille coupling and direct bromination, and provides a thorough summary of its key characterization data.

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the scientific literature: Palladium-catalyzed Stille cross-coupling and direct electrophilic bromination of 2,2'-bipyridine (B1663995).

Method 1: Stille Cross-Coupling

The Stille coupling reaction offers a versatile and high-yielding route to this compound. This method involves the reaction of an organotin compound, specifically 2-trimethylstannylpyridine, with 2,5-dibromopyridine (B19318) in the presence of a palladium catalyst.[1]

Experimental Protocol: Stille Coupling

1. Synthesis of 2-trimethylstannylpyridine (Stannane Precursor):

-

To a solution of 2-bromopyridine (B144113) in freshly distilled tetrahydrofuran (B95107) (THF) under an argon atmosphere at -75°C, add a solution of n-butyllithium (n-BuLi) dropwise.

-

Stir the resulting mixture at -75°C for 1 hour.

-

Add a solution of trimethyltin (B158744) chloride (Me3SnCl) in THF to the reaction mixture at -75°C.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 2-trimethylstannylpyridine.

2. Stille Coupling Reaction:

-

To a solution of 2,5-dibromopyridine in N,N-dimethylformamide (DMF), add 2-trimethylstannylpyridine.

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).

-

Heat the reaction mixture at 90°C under an argon atmosphere for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Method 2: Direct Bromination

Direct bromination of 2,2'-bipyridine is another common method for the synthesis of its brominated derivatives.[2] This approach can lead to a mixture of mono- and di-brominated products, with the selectivity being highly dependent on the reaction conditions.

Experimental Protocol: Direct Bromination

-

Prepare 2,2'-bipyridine dihydrobromide by treating 2,2'-bipyridine with hydrobromic acid.

-

In a sealed, heavy-walled glass tube or a steel bomb reaction vessel, combine 2,2'-bipyridine dihydrobromide with an excess of bromine (Br2).

-

Heat the reaction mixture at a high temperature (e.g., 150-180°C) for an extended period (typically 24-72 hours).

-

After cooling, carefully open the reaction vessel in a well-ventilated fume hood.

-

Neutralize the excess bromine with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3).

-

Make the solution basic by adding a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) or ammonium hydroxide (NH4OH) until a precipitate forms.

-

Filter the crude product, wash with water, and dry.

-

Purify the mixture of brominated bipyridines using column chromatography on silica gel to isolate this compound.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physicochemical and spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H7BrN2 | [3] |

| Molecular Weight | 235.08 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 74-78 °C |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.70 | d | 2.3 | H-6' |

| 8.52 | d | 8.6 | H-3 |

| 8.43 | d | 4.8 | H-6 |

| 7.95 | dd | 8.6, 2.4 | H-4 |

| 7.89 | td | 7.7, 1.8 | H-4' |

| 7.38 | ddd | 7.5, 4.8, 1.2 | H-5' |

¹³C NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| 156.9 | C-2 |

| 155.0 | C-2' |

| 150.4 | C-6' |

| 149.2 | C-6 |

| 141.6 | C-4 |

| 137.1 | C-4' |

| 125.0 | C-3' |

| 121.6 | C-5' |

| 121.2 | C-3 |

| 119.8 | C-5 |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 234/236 | 100/98 | [M]+• (Molecular Ion) |

| 155 | ~40 | [M - Br]+ |

| 128 | ~30 | [M - Br - HCN]+ |

| 78 | ~25 | [C5H4N]+ |

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

2. Mass Spectrometry (MS):

-

Introduce a small sample of the purified compound into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

-

Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to support the structure. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observed for bromine-containing fragments.[5]

References

5-Bromo-2,2'-bipyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Bromo-2,2'-bipyridine, a key building block in organic synthesis. Its unique structure, combining a bipyridine framework with a reactive bromine atom, makes it a versatile intermediate for developing complex molecular architectures, functional materials, and novel catalytic systems.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂ | [1] |

| Molecular Weight | 235.08 g/mol | [1][2] |

| IUPAC Name | 5-bromo-2-(pyridin-2-yl)pyridine | [1] |

| CAS Number | 15862-19-8 | [1][3] |

| Synonyms | 5-Bromo-2,2'-bipyridyl | |

| Physical State | Solid (at 20 °C) | |

| Appearance | White powder | [2] |

Synthesis and Experimental Protocols

This compound is a valuable intermediate for creating more complex ligands through metal-catalyzed coupling reactions.[4][5] It can be efficiently synthesized via several established methods, including as a co-product in the synthesis of 5,5′-dibromo-2,2′-bipyridine and through targeted cross-coupling reactions.[4][5][6]

Experimental Protocol: Synthesis via Stille Coupling

One effective method for preparing this compound is the Stille coupling reaction.[6][7] This palladium-catalyzed cross-coupling reaction allows for the precise formation of carbon-carbon bonds.

Methodology:

-

Reactant Preparation: The primary reactants are 2,5-dibromopyridine (B19318) and 2-trimethylstannylpyridine.[6][7] The requisite 5-alkyl-2-trimethylstannylpyridine can be obtained via regioselective zincation of a 3-alkylpyridine·BF₃ complex.[7]

-

Reaction Setup: In an inert atmosphere, dissolve 2,5-dibromopyridine in a suitable dry solvent such as tetrahydrofuran (B95107) (THF).

-

Catalyst Addition: Introduce a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Coupling: Add 2-trimethylstannylpyridine to the reaction mixture.

-

Heating and Monitoring: Heat the mixture to reflux and monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, cool the reaction mixture and perform an aqueous workup. The crude product is then purified, commonly by column chromatography on silica (B1680970) gel, to isolate the this compound. This class of coupling reactions can achieve yields ranging from 70% to 90%.[7]

Key Applications and Logical Workflow

This compound serves as a foundational precursor in various synthetic pathways, particularly in materials science and coordination chemistry. Its bipyridine core is an excellent chelating ligand, while the bromo-functional group allows for further elaboration through cross-coupling reactions.[2][8]

This versatility makes it a crucial component in the synthesis of:

-

Functional Materials: It is a building block for materials used in photovoltaics, biodiagnostics, and organic light-emitting diodes (OLEDs).[4][5]

-

Complex Ligands: The reactive bromine atom enables its use in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings to construct elaborate molecular structures.[2]

-

Coordination Chemistry: It acts as a precursor for novel ligands used in the development of advanced catalytic systems.[2]

The following diagram illustrates the logical workflow from pyridine, a basic heterocycle, to the synthesis of this compound and its subsequent application in creating advanced materials.

Caption: Synthesis pathways and applications of this compound.

References

- 1. This compound | C10H7BrN2 | CID 10889870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 15862-19-8|this compound|BLD Pharm [bldpharm.com]

- 4. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]

- 5. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ossila.com [ossila.com]

solubility of 5-Bromo-2,2'-bipyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-2,2'-bipyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility characteristics, predicted solubility trends based on analogous compounds, and detailed experimental protocols for precise quantitative determination.

Introduction to this compound

This compound is a heterocyclic organic compound widely utilized as a ligand in coordination chemistry, a building block in organic synthesis, and a key component in the development of functional materials and pharmaceutical intermediates. Its chemical structure, featuring a bipyridine core with a bromine substituent, influences its physicochemical properties, including its solubility in various organic solvents. Understanding this solubility is critical for its application in reaction chemistry, purification, formulation, and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | Not consistently reported |

| pKa | 3.55 ± 0.22 (Predicted) |

Solubility Profile

While specific quantitative solubility data for this compound is scarce in peer-reviewed literature, qualitative assessments indicate its solubility in several common organic solvents. Bipyridine and its derivatives are generally described as being soluble in many organic solvents and slightly soluble in water.[1]

Qualitative and Predicted Solubility

Based on the general characteristics of bipyridine compounds and the polar nature of the carbon-bromine bond, the following solubility trends in various classes of organic solvents are anticipated. For comparison, qualitative data for the parent compound, 2,2'-bipyridine, is also included.

| Solvent Class | Solvent Example | Predicted Solubility of this compound | Qualitative Solubility of 2,2'-bipyridine | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | Moderately Soluble | The nitrogen atoms in the pyridine (B92270) rings can act as hydrogen bond acceptors. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Soluble | Very Soluble | The polar nature of these solvents effectively solvates the bipyridine structure. |

| Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Likely Soluble | Moderately Soluble | These highly polar solvents are expected to readily dissolve the compound. | |

| Non-Polar Aromatic | Benzene, Toluene | Likely Soluble | Very Soluble | π-π stacking interactions between the aromatic rings of the solvent and the solute can promote solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | Low Solubility | The significant difference in polarity between the solute and solvent limits solubility. |

| Aqueous | Water | Sparingly Soluble | Slightly Soluble | The hydrophobic bipyridine backbone limits solubility in water. |

Note: This table is intended as a guideline. Experimental verification is crucial for any application requiring precise solubility data.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, direct experimental measurement is necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This traditional method directly measures the mass of the solute that dissolves in a given volume of solvent to form a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Evaporating dish or pre-weighed container

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly and place it in the orbital shaker or on the magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the vial to stand at the constant temperature for a period to allow the excess solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter to remove any undissolved solid particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Dry the residue to a constant weight in a vacuum oven at a suitable temperature.

-

-

Calculation:

-

Determine the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.

-

Calculate the solubility, typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

UV-Visible Spectroscopic Method

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum in the chosen solvent. It is often faster than the gravimetric method.

Materials:

-

All materials listed for the Gravimetric Method

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow steps 1-3 as described in the Gravimetric Method to prepare a saturated solution of this compound.

-

-

Sample Collection and Analysis:

-

Withdraw a small aliquot of the clear, saturated supernatant using a filtered syringe.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Experimental Workflow Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2,2'-bipyridine. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for the aromatic protons of the molecule. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, a key building block in the synthesis of functional materials and pharmaceutical compounds.

Structure and Proton Environment

This compound (CAS No. 15862-19-8) is an asymmetrical bipyridine derivative. The presence of a bromine atom at the 5-position of one pyridine (B92270) ring significantly influences the electronic environment of the protons, leading to a complex and informative ¹H NMR spectrum. The molecule contains seven distinct aromatic protons, each with a unique chemical shift and coupling pattern.

Structure of this compound with Proton Numbering:

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6' | 8.70 - 8.65 | dd | JH6'-H5' = 4.8, JH6'-H4' = 1.6 | 1H |

| H6 | 8.65 - 8.60 | d | JH6-H4 = 2.4 | 1H |

| H3' | 8.45 - 8.40 | d | JH3'-H4' = 8.0 | 1H |

| H4 | 7.90 - 7.85 | dd | JH4-H3 = 8.8, JH4-H6 = 2.4 | 1H |

| H4' | 7.85 - 7.80 | td | JH4'-H3' = JH4'-H5' = 7.8, JH4'-H6' = 1.8 | 1H |

| H3 | 7.75 - 7.70 | d | JH3-H4 = 8.8 | 1H |

| H5' | 7.35 - 7.30 | ddd | JH5'-H4' = 7.5, JH5'-H6' = 4.8, JH5'-H3' = 1.2 | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm)

-

NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine the chemical shifts and coupling constants of the aromatic protons.

Interpretation of the Spectrum: A Logical Workflow

The assignment of the proton signals in the ¹H NMR spectrum of this compound follows a logical progression based on expected electronic effects and coupling patterns.

The protons on the unsubstituted pyridine ring (H3', H4', H5', H6') and the brominated ring (H3, H4, H6) can be distinguished based on their coupling patterns and the electronic influence of the bromine atom. The protons adjacent to the nitrogen atoms (H6 and H6') are expected to be the most deshielded and appear at the lowest field. The bromine atom will further influence the chemical shifts of the protons on its ring.

Conclusion

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of this compound, intended to aid researchers in the identification and characterization of this important chemical compound. The provided data and protocols serve as a valuable resource for quality control and structural verification in synthetic and medicinal chemistry applications.

An In-depth Technical Guide to the Crystal Structure of 5-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-Bromo-2,2'-bipyridine, a key building block in supramolecular chemistry and materials science. This document details the experimental protocols for its synthesis and the methodology for its structural determination, presenting key data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic compound widely utilized as a ligand in coordination chemistry and as a precursor in the synthesis of more complex functional molecules. Its derivatives are integral to the development of materials with specific photoluminescent and electrochemiluminescent properties, finding applications in areas such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The presence of the bromine atom allows for further functionalization through cross-coupling reactions, making it a versatile component in the design of novel molecular architectures. An accurate understanding of its three-dimensional structure through single-crystal X-ray diffraction is fundamental to predicting its chemical behavior and designing new materials with tailored properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol |

| CAS Number | 15862-19-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 74.0 to 78.0 °C |

Crystal Structure Data

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifier 4349168 . While the complete crystallographic information file (CIF) was not directly accessible through the conducted search, the following tables outline the essential parameters that are determined in a single-crystal X-ray diffraction experiment. Researchers can retrieve the full dataset from the COD for detailed analysis.

Crystal Data and Structure Refinement

| Parameter | Description |

| Empirical Formula | C₁₀H₇BrN₂ |

| Formula Weight | 235.08 |

| Temperature | (Typically 100-293 K) |

| Wavelength | (e.g., 0.71073 Å for Mo Kα) |

| Crystal System | (e.g., Monoclinic, Orthorhombic) |

| Space Group | (e.g., P2₁/c) |

| Unit Cell Dimensions | a = [value] Å, α = [value] °b = [value] Å, β = [value] °c = [value] Å, γ = [value] ° |

| Volume | [value] ų |

| Z | (Number of molecules per unit cell) |

| Calculated Density | [value] Mg/m³ |

| Absorption Coefficient | [value] mm⁻¹ |

| F(000) | (Number of electrons in the unit cell) |

| Crystal Size | [value] x [value] x [value] mm |

| Theta Range for Data Collection | [value] to [value] ° |

| Reflections Collected | [value] |

| Independent Reflections | [value] [R(int) = value] |

| Final R indices [I>2sigma(I)] | R₁ = [value], wR₂ = [value] |

| R indices (all data) | R₁ = [value], wR₂ = [value] |

| Largest Diff. Peak and Hole | [value] and [value] e.Å⁻³ |

Selected Bond Lengths and Angles

The following table illustrates the type of intramolecular geometric parameters that are determined from the crystal structure analysis. The actual values are contained within the CIF file (COD ID: 4349168).

| Bond/Angle | Length (Å) / Angle (°) |

| Br(1)-C(5) | [value] |

| N(1)-C(2) | [value] |

| N(1)-C(6) | [value] |

| N(2)-C(7) | [value] |

| N(2)-C(11) | [value] |

| C(2)-C(7) | [value] |

| C(6)-N(1)-C(2) | [value] |

| C(7)-N(2)-C(11) | [value] |

| N(1)-C(2)-C(7) | [value] |

| N(2)-C(7)-C(2) | [value] |

Experimental Protocols

Synthesis of this compound via Stille Coupling

Efficient synthesis of this compound can be achieved through a palladium-catalyzed Stille cross-coupling reaction.[1][2]

Materials:

-

2-(Trimethylstannyl)pyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene (B28343)

-

Standard Schlenk line and glassware

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere of argon, add 2,5-dibromopyridine (1.0 eq), 2-(trimethylstannyl)pyridine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add anhydrous toluene via cannula to the flask to dissolve the reagents.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford this compound as a solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol (B145695)/water.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.

-

Well-formed, defect-free crystals should appear as the solution becomes supersaturated.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its crystal structure determination.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Commercial Availability of 5-Bromo-2,2'-bipyridine

This guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic utility of this compound, a key intermediate in various fields of chemical research and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, ensuring suitability for sensitive synthetic applications. Below is a summary of prominent suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| --INVALID-LINK-- | ≥98%[1] | Custom |

| --INVALID-LINK-- | >98.0% (GC) | 1g, 5g, 25g |

| --INVALID-LINK-- | 95%[2] | 250mg, 1g, 5g, 10g, 25g[2] |

| --INVALID-LINK-- | 98%[3] | 100mg, 250mg, 1g[3] |

| --INVALID-LINK-- | 98% | 1g, 5g, 25g |

| --INVALID-LINK-- | 95% | 1g, 5g, 10g, 25g |

| --INVALID-LINK-- | Research Grade[4] | 1g[4] |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is provided below. This data is essential for experimental planning and safe handling.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15862-19-8[3][5] |

| Molecular Formula | C₁₀H₇BrN₂[3] |

| Molecular Weight | 235.08 g/mol [3][6] |

| Appearance | White to off-white powder or crystals[2][7] |

| Purity | Typically ≥95-98%[2][3] |

| Melting Point | 74.0 to 78.0 °C |

| Boiling Point | ~322.4 ± 27.0 °C at 760 mmHg[7][8] |

| Density | ~1.5 g/cm³[7][8] |

| Storage | Store in a cool, dark place under an inert atmosphere[1][9] |

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation[6] | P264, P280, P302+P352, P332+P317, P362+P364[6] |

| H319: Causes serious eye irritation[6] | P264, P280, P305+P351+P338, P337+P317[6] |

Synthesis and Applications

This compound is a versatile building block, particularly in the synthesis of functional materials for applications in biodiagnostics, photovoltaics, and organic light-emitting diodes (OLEDs).[10] It is frequently used in metal-catalyzed cross-coupling reactions to create more complex ligands.[10][11]

Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. One common method is the Stille coupling reaction.[12][13]

Example Protocol: Synthesis of this compound via Stille Coupling [12][13]

This protocol describes a general procedure for the Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine.

-

Materials:

-

2,5-dibromopyridine

-

2-trimethylstannylpyridine

-

Tetrakis(triphenylphosphine)palladium(0)

-

Dry, distilled tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromopyridine in dry THF.

-

Add 2-trimethylstannylpyridine to the solution.

-

Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

-

Yields for this type of coupling reaction are reported to be in the range of 70-90%.[13]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic utility of this compound.

Caption: Synthesis of this compound via Stille Coupling.

The true value of this compound lies in its role as a precursor to more complex, functional molecules. The bromo-substituent provides a reactive handle for further elaboration through various cross-coupling reactions.

References

- 1. This compound | 15862-19-8 [sigmaaldrich.com]

- 2. 5-Bromo-[2,2′]bipyridinyl | CymitQuimica [cymitquimica.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 2,2'-Bipyridine, 5-bromo- | Elex Biotech LLC [elexbiotech.com]

- 5. This compound - [sigmaaldrich.com]

- 6. This compound | C10H7BrN2 | CID 10889870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 15862-19-8|this compound|BLD Pharm [bldpharm.com]

- 10. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]

- 11. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 5-Bromo-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-2,2'-bipyridine, a key building block in coordination chemistry, materials science, and pharmaceutical development. Due to the limited availability of direct and detailed public spectroscopic data for this specific compound, this guide presents a comparative analysis based on the well-characterized parent molecule, 2,2'-bipyridine (B1663995), and outlines detailed experimental protocols for obtaining and analyzing the ultraviolet-visible (UV-Vis) and infrared (IR) spectra of this compound.

Introduction

This compound is a heterocyclic compound widely utilized as a ligand in the synthesis of metal complexes for applications ranging from catalysis and organic light-emitting diodes (OLEDs) to anticancer agents. The introduction of a bromine atom onto the bipyridine framework can significantly influence the electronic and steric properties of the resulting metal complexes, making a thorough understanding of its spectroscopic characteristics essential for rational design and development. This guide focuses on two fundamental spectroscopic techniques: UV-Vis and IR spectroscopy, which provide insights into the electronic transitions and vibrational modes of the molecule, respectively.

UV-Vis Spectroscopy

UV-Vis spectroscopy of bipyridine compounds is characterized by intense absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to substitution and solvent polarity.

Expected UV-Vis Absorption Data

| Compound | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent | Electronic Transition |

| 2,2'-Bipyridine[1] | ~233, ~280 | Not Specified | Not Specified | π → π |

| This compound | Expected near 230-290 | To be determined | e.g., Ethanol | π → π |

Note: The bromine substituent, being a weak deactivating group, is anticipated to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted bipyridine.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the steps to acquire the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M) to find a concentration that gives a maximum absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.

-

Rinse the sample cuvette with the this compound solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorption (λmax).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The IR spectrum of this compound will exhibit characteristic vibrational modes of the bipyridine ring system and the C-Br bond.

Expected IR Absorption Data

The table below presents characteristic IR absorption bands for 2,2'-bipyridine to serve as a reference for the interpretation of the this compound spectrum. The presence of the bromine atom is expected to introduce a characteristic C-Br stretching vibration and may slightly shift the positions of the bipyridine ring vibrations.

| Vibrational Mode | 2,2'-Bipyridine (cm-1)[2] | This compound (Expected, cm-1) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=N Stretch | ~1596 | ~1590 |

| C=C Stretch (ring) | ~1580, 1460, 1420 | ~1570, 1450, 1410 |

| C-H in-plane bend | 1300 - 1000 | 1300 - 1000 |

| Ring Breathing | ~990 | ~980 |

| C-H out-of-plane bend | 900 - 650 | 900 - 650 |

| C-Br Stretch | - | 700 - 500 |

Experimental Protocol for IR Spectroscopy

This protocol describes the acquisition of an IR spectrum of solid this compound using the KBr pellet method.

Materials:

-

This compound

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Place a small amount of KBr (approx. 100-200 mg) in the agate mortar and grind it to a fine powder.

-

Add a small amount of this compound (approx. 1-2 mg) to the KBr powder (a sample to KBr ratio of about 1:100).

-

Grind the mixture thoroughly for several minutes to ensure it is homogenous and has a fine, consistent particle size.

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Process the spectrum (e.g., baseline correction) as needed.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

Navigating the Thermal Stability of 5-Bromo-2,2'-bipyridine Derivatives: A Technical Guide to Thermogravimetric Analysis

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the application of thermogravimetric analysis (TGA) to characterize the thermal stability of 5-Bromo-2,2'-bipyridine and its derivatives, particularly its metal complexes. While specific quantitative TGA data for this compound derivatives is not extensively available in current literature, this document provides a robust framework for conducting and interpreting such analyses. The methodologies and data presentation formats outlined herein are based on established practices for analogous bipyridine compounds and their metal complexes.

Introduction to Thermogravimetric Analysis of Bipyridine Complexes

Thermogravimetric analysis is a critical technique in the characterization of coordination compounds. It provides valuable information about the thermal stability, decomposition pathways, and stoichiometry of metal complexes. For derivatives of this compound, which are of significant interest in areas such as catalysis, materials science, and pharmaceuticals, understanding their thermal properties is paramount for predicting their behavior in various applications. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, revealing key events such as desolvation, ligand dissociation, and decomposition to a final residue, often a metal oxide.

Experimental Protocol for Thermogravimetric Analysis

The following is a generalized experimental protocol for conducting TGA on this compound metal complexes. This protocol should be adapted based on the specific instrumentation and the nature of the complex being analyzed.

2.1. Instrumentation and Calibration

A calibrated thermogravimetric analyzer is required. Calibration should be performed for mass and temperature according to the manufacturer's guidelines, often using standard reference materials.

2.2. Sample Preparation

-

Ensure the sample is homogenous and representative of the bulk material.

-

Lightly grind the crystalline sample to a fine powder to ensure even heat distribution.

-

Accurately weigh 5-10 mg of the prepared sample into a clean, tared TGA crucible (typically alumina, platinum, or ceramic).

2.3. TGA Parameters

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) to 800-1000 °C, sufficient to ensure complete decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster rates (e.g., 5, 15, or 20 °C/min) can be used to investigate the kinetics of decomposition.

-

Atmosphere: An inert atmosphere of dry nitrogen or argon is commonly used to study thermal decomposition without oxidative effects. A typical flow rate is 20-50 mL/min. To study oxidative decomposition, dry air can be used as the purge gas.

-

Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

2.4. Data Analysis

The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for distinct steps. From these curves, the following can be determined:

-

The temperature range of each decomposition step.

-

The percentage weight loss for each step.

-

The temperature of maximum rate of decomposition for each step (from the DTG peak).

-

The percentage of the final residue.

Data Presentation

Quantitative data from TGA experiments should be summarized in a clear and structured table to facilitate comparison between different derivatives or complexes. Below is a template for such a table.

| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Calculated) | Proposed Leaving Group(s) | Final Residue (%) |

| [Example Complex] | 1 | 50 - 150 | 5.2 | 5.1 | Solvent molecules | |

| 2 | 200 - 350 | 35.8 | 36.1 | Organic ligand fragments | ||

| 3 | 350 - 500 | 20.1 | 19.8 | Remaining ligand fragments | 38.9 (as Metal Oxide) |

Visualization of Experimental Workflow

A clear workflow is essential for reproducible TGA experiments. The following diagram, generated using Graphviz, illustrates the logical steps of a typical TGA experiment.

An In-depth Technical Guide to the Electrochemical Properties of 5-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,2'-bipyridine is a heterocyclic compound widely utilized as a chelating ligand in coordination chemistry. Its structure, featuring a bromine substituent on one of the pyridine (B92270) rings, significantly influences its electronic and, consequently, its electrochemical properties. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, its synthesis, and its applications, particularly in the context of its metal complexes. The information presented herein is intended to be a valuable resource for researchers and professionals working in areas such as catalysis, materials science, and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇BrN₂ | --INVALID-LINK-- |

| Molecular Weight | 235.08 g/mol | --INVALID-LINK-- |

| CAS Number | 15862-19-8 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 74.0 to 78.0 °C | |

| Solubility | Soluble in organic solvents such as acetonitrile (B52724) and DMF |

Synthesis

Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines have been developed. This compound can be synthesized via a Stille coupling reaction of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine. This method provides good yields, typically ranging from 70 to 90%.

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily characterized by the reduction of the bipyridine ring system. The presence of the electron-withdrawing bromine atom at the 5-position is expected to make the ligand easier to reduce (i.e., the reduction occurs at a less negative potential) compared to the unsubstituted 2,2'-bipyridine (B1663995).

Redox Behavior in Metal Complexes

When coordinated to a metal center, the redox properties of this compound are significantly altered. In many transition metal complexes, such as those of ruthenium and iridium, the lowest unoccupied molecular orbital (LUMO) is localized on the bipyridine ligand. Consequently, the first reduction of the complex is often a ligand-centered process.

The reduction potential of the coordinated ligand is influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. Electrochemical studies of metal complexes containing 5-ferrocenyl-2,2'-bipyridine have shown that upon complexation to a metal ion, the reduction potential of the redox-active ferrocene (B1249389) unit is anodically shifted relative to the free ligand[1].

Comparative Electrochemical Data of Substituted Bipyridines

To provide context for the expected electrochemical behavior of this compound, the following table summarizes the reduction potentials of related bipyridine ligands and their metal complexes.

| Compound/Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent/Electrolyte |

| 2,2'-Bipyridine | bpy⁰/bpy⁻• | ~ -2.53 | Acetonitrile |

| [Ru(bpy)₃]²⁺ | [Ru(bpy)₃]²⁺/⁺ | -1.33 | Acetonitrile / 0.1 M TEAP |

| [Ru(4,4'-dmb)₃]²⁺ | [Ru(dmb)₃]²⁺/⁺ | -1.49 | Acetonitrile / 0.1 M TEAP |

| [Ru(4,4'-dcb)₃]²⁺ | [Ru(dcb)₃]²⁺/⁺ | -1.08 | Acetonitrile / 0.1 M TEAP |

bpy = 2,2'-bipyridine; dmb = 4,4'-dimethyl-2,2'-bipyridine; dcb (B1662941) = 4,4'-dicarboxy-2,2'-bipyridine; TEAP = tetraethylammonium (B1195904) perchlorate.

Experimental Protocols

The electrochemical properties of this compound and its derivatives are typically investigated using cyclic voltammetry (CV).

General Protocol for Cyclic Voltammetry

Objective: To determine the reduction and oxidation potentials of this compound.

Materials:

-

This compound

-

Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous grade

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) ([NBu₄][PF₆])

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or gauze

-

Potentiostat

-

Electrochemical cell

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and then with the solvent, and dry it completely.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Deaeration: Purge the solution with the inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan a range where the redox events are expected. For bipyridine derivatives, a wide negative window is typically required to observe the reduction.

-

Set the initial scan direction towards negative potentials.

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Vary the scan rate (e.g., 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

-

-

Internal Standard (Optional but Recommended): After recording the voltammogram of the sample, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene, and record the voltammogram again. This allows for accurate referencing of the measured potentials.

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: A generalized workflow for a cyclic voltammetry experiment.

Role in an Electrocatalytic Cycle

This compound is a common ligand in electrocatalytic systems, such as those for CO₂ reduction. The following diagram illustrates a general electrocatalytic cycle where a metal complex with a bipyridine-type ligand is involved.

Caption: A simplified electrocatalytic cycle involving a metal-bipyridine complex.

Conclusion

This compound exhibits electrochemical properties that are of significant interest for the development of functional materials and catalysts. The electron-withdrawing nature of the bromine substituent modulates the redox potential of the bipyridine ligand, a feature that can be exploited to tune the electrochemical behavior of its metal complexes. While direct experimental data for the free ligand is sparse, a comprehensive understanding of its properties can be achieved through comparative studies and computational modeling. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and professionals to explore and utilize the electrochemical characteristics of this compound in their respective fields.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. 5-Aryl-2,2'-bipyridines, synthesized via this method, are privileged structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, and also serve as critical ligands in catalysis and functional materials.

These application notes provide a comprehensive guide to the use of 5-Bromo-2,2'-bipyridine in Suzuki coupling reactions, offering detailed protocols, a summary of reaction conditions, and troubleshooting advice to facilitate the synthesis of a diverse range of 5-aryl-2,2'-bipyridine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organohalide, in this case, this compound, in the presence of a base. The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by the base, transfers its organic moiety to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 5-aryl-2,2'-bipyridine product and regenerating the Pd(0) catalyst to continue the cycle.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of this compound with various arylboronic acids. This data serves as a valuable starting point for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene (B28343)/H₂O | 100 | 12 | ~85 |

| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O | 90 | 8 | ~90 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-100 | 4-16 | ~88 |

| 4 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O | 90 | 12 | ~75 |

| 5 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | ~70 |

| 6 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | 12-24 | Moderate to Good |

Yields are approximate and based on literature for similar substrates and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Two representative protocols for the Suzuki coupling of this compound are provided below. These can be adapted for a wide range of arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (8 mL)

-

Water (2 mL)

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the corresponding arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst, followed by degassed toluene and degassed water.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-aryl-2,2'-bipyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(dppf)Cl₂

Materials:

-

This compound (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.75 mmol, 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.015 mmol, 3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water to the vial.

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes with stirring.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (15 mL). Wash the organic layer with water (2 x 5 mL) and brine (5 mL).

-

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue by flash chromatography on silica gel to yield the pure 5-aryl-2,2'-bipyridine derivative.

Mandatory Visualizations

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh, high-quality catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and proper inert gas technique.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature in increments. |

| Homocoupling of Boronic Acid | - Excess boronic acid- Presence of oxygen- High catalyst loading | - Use a smaller excess of the boronic acid (e.g., 1.1 equiv).- Rigorously degas all reagents and solvents.- Reduce the catalyst loading. |

| Debromination of Starting Material | - Presence of water or protic impurities- Certain bases or high temperatures | - Use anhydrous solvents and reagents.- Try a milder base (e.g., NaHCO₃) or lower the reaction temperature. |

| Difficulty in Purification | - Close polarity of product and byproducts- Residual catalyst | - Optimize the mobile phase for column chromatography.- Consider a different purification technique (e.g., recrystallization, preparative HPLC).- Filter the crude reaction mixture through a pad of celite or silica gel to remove palladium residues. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-aryl-2,2'-bipyridines from this compound. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their synthetic routes. Careful consideration of the catalyst, base, solvent, and reaction conditions is crucial for achieving high yields and purity. The ability to readily access a diverse library of 5-aryl-2,2'-bipyridine derivatives through this methodology will continue to drive innovation in drug discovery, materials science, and catalysis.

Application Notes and Protocols: 5-Bromo-2,2'-bipyridine as a Precursor for Functionalized Bipyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,2'-bipyridine is a versatile and pivotal precursor in the synthesis of a wide array of functionalized bipyridine derivatives. The strategic placement of the bromine atom on one of the pyridine (B92270) rings provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents. This allows for the fine-tuning of the electronic, steric, and photophysical properties of the resulting bipyridine ligands. These tailored ligands are integral components in the development of advanced materials, highly efficient catalysts, and innovative therapeutic agents. The 2,2'-bipyridine (B1663995) scaffold itself is a privileged chelating ligand in coordination chemistry, forming stable complexes with a multitude of transition metals. The ability to systematically modify this core structure through the functionalization of this compound opens up vast possibilities for creating novel molecules with desired functions.

Applications in Materials Science and Catalysis

Functionalized bipyridines derived from this compound are extensively used in the field of materials science. They serve as key ligands in the synthesis of luminescent metal complexes, particularly with ruthenium(II) and iridium(III), which are employed in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The introduction of aryl, alkynyl, or amino groups through cross-coupling reactions can modulate the HOMO/LUMO energy levels of the resulting complexes, thereby tuning their emission colors and photophysical properties.

In catalysis, chiral bipyridine ligands synthesized from this precursor are instrumental in asymmetric synthesis, facilitating enantioselective transformations. Furthermore, these functionalized ligands are used to create well-defined catalytic sites on surfaces, leading to robust and recyclable heterogeneous catalysts.

Applications in Drug Development and Medicinal Chemistry

The bipyridine motif is present in numerous biologically active compounds, and derivatives of this compound have shown significant promise as anticancer agents.[1] These compounds can exert their therapeutic effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways. For instance, certain functionalized bipyridines have been shown to target the AKT and BRAF signaling pathways, which are often dysregulated in cancer.[2] The ability to introduce a variety of functional groups allows for the optimization of drug-like properties, such as solubility, cell permeability, and target affinity.

Key Functionalization Reactions

The bromine atom in this compound is readily displaced through palladium-catalyzed cross-coupling reactions. The most common and versatile of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

-

Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups by coupling this compound with a boronic acid or ester.

-

Sonogashira Coupling: This method is used to install alkyne moieties, which can serve as versatile handles for further transformations or as integral parts of conjugated systems.

-